isopropyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
Description
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Properties
IUPAC Name |
propan-2-yl 2-amino-4-(2-chlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4S/c1-11(2)27-21(25)18-16(12-7-3-5-9-14(12)23)17-19(28-20(18)24)13-8-4-6-10-15(13)29-22(17)26/h3-11,16H,24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQQRZUSOGHIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)C(=O)SC4=CC=CC=C42)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H18ClNO4S
- Molecular Weight : 427.90 g/mol
- CAS Number : 923553-19-9
The compound features a thiochromeno-pyran structure which is significant in its interaction with biological systems.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. Research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains.
- In Vitro Studies :
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties.
- Mechanism :
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in MCF-7 cells; reduces tumor growth in xenograft models |
| Antimicrobial Activity | Effective against various bacterial strains; MIC values indicate potential as an antibiotic |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines; modulates NF-kB and MAPK pathways |
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for preparing this thiochromeno-pyran derivative?
- Methodological Answer : Multi-step synthesis typically involves cyclocondensation of substituted thioureas with α,β-unsaturated ketones. For example, a three-component reaction using 2-chlorobenzaldehyde, thiobarbituric acid, and isopropyl acetoacetate under acidic catalysis (e.g., acetic acid) can yield the core structure. Post-functionalization of the amino and ester groups may require protecting-group strategies to avoid side reactions . Reaction optimization should employ kinetic studies (e.g., varying temperature, solvent polarity) and HPLC monitoring to maximize yield .
Q. Which spectroscopic techniques are essential for structural validation?
- Methodological Answer :
- NMR : H and C NMR to confirm substituent positions (e.g., 2-chlorophenyl integration, isopropyl splitting patterns). DEPT-135 can distinguish CH/CH groups in the thiophene ring .
- IR : Confirm carbonyl (C=O, ~1700 cm) and amino (N–H, ~3300 cm) functionalities.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragment patterns (e.g., loss of isopropyl group) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use standardized assays:
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungal strains) per CLSI guidelines.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC calculation). Include positive controls (e.g., doxorubicin) and solvent blanks .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP/NADH cofactor monitoring .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and crystal packing?
- Methodological Answer :
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure Solution : Employ SHELXD for phase problem resolution via dual-space algorithms, followed by SHELXL for refinement (anisotropic displacement parameters, hydrogen bonding networks) .
- Validation : OLEX2 for visualizing electron density maps (Fo–Fc residuals) and Mercury for analyzing π–π stacking/intermolecular interactions .
Q. What strategies address contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Reprodubility : Standardize cell lines (ATCC authentication), culture conditions (e.g., FBS batch), and compound solubility (DMSO concentration ≤0.1%) .
- Meta-Analysis : Use Cohen’s d statistic to quantify effect size variability. For discordant IC values, compare logP (lipophilicity) and membrane permeability via PAMPA assays .
- Mechanistic Studies : RNA-seq or proteomics to identify off-target effects confounding activity .
Q. How can computational modeling predict reactivity and stability under physiological conditions?
- Methodological Answer :
- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry, calculate frontier orbitals (HOMO/LUMO), and predict nucleophilic/electrophilic sites .
- Molecular Dynamics : GROMACS for simulating solvation (explicit water model) and stability (RMSD < 2 Å over 100 ns) .
- ADMET Prediction : SwissADME for bioavailability radar (TPSA, logP) and ProTox-II for toxicity endpoints (LD, hepatotoxicity) .
Q. What experimental designs minimize bias in evaluating the compound’s environmental fate?
- Methodological Answer :
- Photodegradation : Use a solar simulator (ASTM G173 spectrum) to assess half-life in aqueous media (pH 7.4) with LC-MS identification of breakdown products .
- Ecotoxicology : Microcosm studies with Daphnia magna (OECD 202) and Aliivibrio fischeri bioluminescence inhibition (ISO 11348) .
- Statistical Design : Randomized block designs with split-plot arrangements to account for batch variability and temporal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
